molecular formula C14H10ClF3O3 B6384637 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261990-52-6

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384637
CAS RN: 1261990-52-6
M. Wt: 318.67 g/mol
InChI Key: RKIXKISMYINJIV-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMP-3-TFP) is an organometallic compound that has been used in various scientific research applications. It is a colorless solid with a melting point of 74-76°C and a boiling point of 107-109°C. 5-CMP-3-TFP is a highly water-soluble compound and has a low toxicity. The compound is widely used in the fields of chemistry, biochemistry, and pharmaceuticals for its unique properties.

Scientific Research Applications

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 2,3-diaryl-1,4-dioxane derivatives and 2-amino-1,2-diaryl-1,3-dioxanes. It has also been used to synthesize a variety of heterocycles, such as 5-amino-3-trifluoromethylphenol derivatives and 5-chloro-3-trifluoromethylphenol derivatives.
In addition, 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of polymers, such as poly(vinylidene fluoride-co-hexafluoropropylene) and poly(vinylidene fluoride-co-chlorotrifluoroethylene), and in the synthesis of pharmaceuticals, such as anticonvulsants and inhibitors of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed to act as an electrophile in the synthesis of various compounds, such as 2,3-diaryl-1,4-dioxane derivatives and 2-amino-1,2-diaryl-1,3-dioxanes. It is also believed to act as a nucleophile in the synthesis of polymers, such as poly(vinylidene fluoride-co-hexafluoropropylene).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it is believed to have a low toxicity, as evidenced by its high water solubility.

Advantages and Limitations for Lab Experiments

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for lab experiments. It is a highly water-soluble compound, which makes it easier to work with in a laboratory setting. It also has a low toxicity, which makes it safer to use in experiments. Additionally, it is a versatile compound and can be used in the synthesis of various compounds, polymers, and pharmaceuticals.
However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments. It can be difficult to synthesize in large quantities, and it can be expensive to purchase in high purity. Additionally, the mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, which can make it difficult to predict the outcome of experiments.

Future Directions

There are several potential future directions for research involving 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. One potential direction is to further investigate the mechanism of action of the compound in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in large quantities. Finally, research could be conducted to explore the potential applications of 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in other fields, such as agriculture and materials science.

Synthesis Methods

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 2-chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a catalyst such as pyridine. The reaction of these two compounds yields 5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in 95% yield.

properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-20-10-2-3-13(15)12(7-10)8-4-9(19)6-11(5-8)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXKISMYINJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686681
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261990-52-6
Record name 2'-Chloro-5'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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